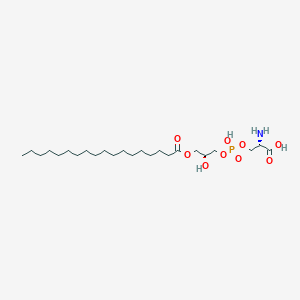

18:0-LPS

Description

Properties

CAS No. |

119786-67-3 |

|---|---|

Molecular Formula |

C24H48NO9P |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C24H48NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31)/t21-,22+/m1/s1 |

InChI Key |

ZPDQFUYPBVXUKS-YADHBBJMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 18:0-LPS in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) complex. The immunological activity of LPS is largely determined by the structure of its lipid A moiety, particularly the number and length of its acyl chains. This technical guide provides an in-depth analysis of the biological function of LPS containing a stearoyl (18:0) acyl chain (18:0-LPS). Contrary to the potent pro-inflammatory response induced by canonical hexa-acylated, shorter-chain LPS (e.g., from E. coli), evidence suggests that LPS with longer acyl chains, such as 18:0, and particularly those with fewer than six acyl chains (underacylated), exhibit significantly reduced agonistic activity and can act as competitive antagonists of the TLR4 signaling pathway. This guide details the molecular recognition, signaling pathways, and immunomodulatory effects of such LPS variants, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and therapeutic development.

Introduction: The Critical Role of Lipid A Structure

Lipopolysaccharide is a pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. Its structure consists of three domains: the O-antigen, a core oligosaccharide, and the lipid A moiety, which anchors the molecule in the bacterial membrane.[1][2] Lipid A is the primary immunostimulatory component, responsible for the molecule's endotoxic activity.[3]

The canonical and most potent form of lipid A, found in bacteria like E. coli, is typically hexa-acylated (containing six fatty acid chains) and bis-phosphorylated.[4] The length and number of these acyl chains are critical determinants of immunological activity. Hexa-acylated lipid A fits optimally into the hydrophobic pocket of the MD-2 co-receptor, inducing a conformational change that promotes the dimerization of the TLR4/MD-2 complex, a prerequisite for downstream signal transduction.[4][5]

Conversely, underacylated LPS structures, such as tetra- and penta-acylated forms, often fail to induce this critical dimerization.[4][5] These variants can bind to the MD-2 pocket but do not trigger the full conformational change, thereby acting as weak agonists or competitive antagonists of TLR4 signaling.[2][3] The presence of long acyl chains, such as the 18-carbon stearoyl group (18:0), further modulates this interaction, generally reducing immune potency.[5] This guide focuses on the functional implications of an 18:0 acyl chain within the lipid A structure.

Molecular Recognition and Signaling Pathways

The canonical TLR4 signaling cascade is the primary pathway for LPS recognition. This process initiates in the extracellular space and culminates in the nuclear translocation of transcription factors that drive inflammatory gene expression. An this compound, particularly if part of an underacylated lipid A, interferes with the initial step of this cascade.

The TLR4 Receptor Complex Activation

-

LPS Binding: In serum, LPS monomers are extracted from bacterial membranes by LPS-Binding Protein (LBP).

-

Transfer to CD14: LBP transfers the LPS monomer to CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein.[3]

-

Loading onto MD-2/TLR4: CD14 presents the LPS to the myeloid differentiation factor 2 (MD-2), which forms a complex with TLR4 on the surface of immune cells like macrophages and dendritic cells.[3]

-

Receptor Dimerization (Agonist Action): A potent agonist like hexa-acylated E. coli LPS induces a conformational change in the TLR4/MD-2 complex, leading to its homodimerization.

-

Inhibition of Dimerization (Antagonist Action): An underacylated or long-chain LPS (like a putative this compound) binds to the MD-2 pocket but fails to properly orient the complex for dimerization. By occupying the binding site, it competitively inhibits the binding and action of potent agonist LPS.[5]

Downstream Signaling Cascades

Upon successful dimerization by an agonist, TLR4 recruits intracellular adaptor proteins containing Toll/Interleukin-1 receptor (TIR) domains, initiating two primary signaling branches: the MyD88-dependent and TRIF-dependent pathways.

-

MyD88-Dependent Pathway (Early Phase): This pathway is initiated at the plasma membrane and leads to the rapid activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

-

TRIF-Dependent Pathway (Late Phase): Following endocytosis of the TLR4 complex, this pathway is initiated from the endosome. It leads to the activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of Type I interferons (IFN-α/β).[1]

An this compound, acting as an antagonist, would block the initial TLR4 dimerization, thereby preventing the activation of both the MyD88 and TRIF-dependent pathways.

Quantitative Effects on Immune Cells

The primary effect of an antagonistic this compound on immune cells, such as macrophages, is the inhibition of pro-inflammatory cytokine production when co-stimulated with a potent TLR4 agonist. When applied alone, it is expected to elicit a minimal or null response. The following tables summarize expected quantitative data from in-vitro experiments comparing a control, a potent agonist (E. coli LPS), a putative this compound (as a weak agonist/antagonist), and a co-stimulation condition.

Table 1: Pro-Inflammatory Cytokine Secretion in Murine Macrophages (RAW 264.7) Cytokine levels measured by ELISA from culture supernatants after 24-hour stimulation.

| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | < 20 | < 15 | < 10 |

| E. coli LPS | 100 ng/mL | 3500 ± 450 | 8000 ± 900 | 450 ± 60 |

| This compound | 1 µg/mL | 150 ± 30 | 250 ± 45 | 35 ± 15 |

| E. coli LPS + this compound | 100 ng/mL + 1 µg/mL | 800 ± 150 | 1500 ± 250 | 120 ± 30 |

Table 2: Inflammatory Gene Expression in Human Monocytes (THP-1) Relative fold change in mRNA levels measured by RT-qPCR after 6-hour stimulation, normalized to a housekeeping gene.

| Treatment Group | Concentration | TNF Fold Change | IL6 Fold Change | IFNB1 Fold Change |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| E. coli LPS | 100 ng/mL | 150 ± 25 | 400 ± 60 | 80 ± 15 |

| This compound | 1 µg/mL | 3.5 ± 1.2 | 5.0 ± 2.1 | 1.5 ± 0.8 |

| E. coli LPS + this compound | 100 ng/mL + 1 µg/mL | 35 ± 8 | 90 ± 18 | 20 ± 7 |

Detailed Experimental Protocols

To assess the biological function of this compound, a series of standard immunological assays can be employed. The following protocols provide a framework for these investigations.

Macrophage Stimulation Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[1][6]

-

Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Preparation of LPS: Prepare stock solutions of E. coli O111:B4 LPS (potent agonist) and this compound in sterile, endotoxin-free water or PBS. Due to the hydrophobicity of the long acyl chain, sonication may be required to ensure proper suspension of this compound.

-

Stimulation: Replace the culture medium with fresh, serum-free medium. Add LPS treatments as described in the quantitative tables (e.g., Vehicle, 100 ng/mL E. coli LPS, 1 µg/mL this compound, and the combination). For antagonist assays, pre-incubate cells with the antagonist (this compound) for 1 hour before adding the agonist (E. coli LPS).

-

Incubation: Incubate the cells for the desired time points (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).

-

Sample Collection: After incubation, carefully collect the culture supernatant for ELISA analysis and store at -80°C. Wash the remaining cells with cold PBS and lyse them using an appropriate buffer for either RNA or protein extraction.[6]

Cytokine Quantification by ELISA

-

Assay: Use commercially available ELISA kits (e.g., for murine TNF-α and IL-6) and follow the manufacturer's instructions.[6]

-

Procedure: Briefly, coat a 96-well plate with a capture antibody. Add diluted samples and standards to the wells. After incubation and washing, add a detection antibody, followed by a substrate solution (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove genomic DNA.[7]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[7]

-

qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green master mix.[7][8] Use primers specific for target genes (Tnf, Il6, Ifnb1) and a housekeeping gene (Actb or Gapdh) for normalization.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the fold change is determined relative to the vehicle-treated control group.[7]

Western Blot for Signaling Pathway Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[9]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9][10]

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for key signaling proteins, such as phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38, and a loading control like β-actin.[11]

-

Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Analysis: Quantify band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

The structural characteristics of LPS, particularly the acylation pattern of its lipid A moiety, are paramount in determining its interaction with the innate immune system. Evidence strongly indicates that LPS containing long acyl chains like stearic acid (18:0), especially when part of an underacylated lipid A, functions as a weak agonist or a competitive antagonist of the TLR4 receptor complex. By binding to the MD-2 co-receptor without inducing the necessary conformational change for TLR4 dimerization, this compound can effectively inhibit the pro-inflammatory cascade initiated by potent endotoxins.

This immunomodulatory profile presents significant therapeutic potential. As targeted TLR4 antagonists, molecules like this compound could be developed to treat conditions characterized by excessive inflammation driven by Gram-negative bacterial infections, such as sepsis and septic shock. Further research should focus on synthesizing pure forms of this compound and other long-chain variants to precisely quantify their antagonistic efficacy and to elucidate the exact structural requirements for potent TLR4 inhibition. Such studies will pave the way for the rational design of novel anti-inflammatory and anti-sepsis therapeutics.

References

- 1. Pairing Bacteroides vulgatus LPS Structure with Its Immunomodulatory Effects on Human Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Like Cures Like: Pharmacological Activity of Anti-Inflammatory Lipopolysaccharides From Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. The balance between proinflammatory, “bad”, and immunomodulatory, “good”, lipopolysaccharide for understanding gut-derived systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]

The Pro-Inflammatory Symphony: An In-depth Technical Guide to the 18:0-LPS Signaling Pathway in Macrophages

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate signaling cascade initiated by the saturated fatty acid stearic acid (18:0) and lipopolysaccharide (LPS) in macrophages. This whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding of the key molecular events that drive pro-inflammatory responses, offering insights into potential therapeutic targets for a range of inflammatory diseases.

The guide elucidates the role of stearic acid as a damage-associated molecular pattern (DAMP) that, alongside the pathogen-associated molecular pattern (PAMP) LPS, activates Toll-like receptor 4 (TLR4). This dual activation triggers a complex network of intracellular signaling, bifurcating into two primary pathways: the MyD88-dependent and the TRIF-dependent pathways. The activation of these pathways culminates in the production of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This document presents a synthesis of current research, including quantitative data on cytokine production, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical inflammatory mechanism.

Core Signaling Cascade: The 18:0-LPS-TLR4 Axis

Stearic acid (18:0), a common long-chain saturated fatty acid, can act as an endogenous danger signal. When present in excess, as can occur in certain metabolic conditions, it can prime or synergize with exogenous signals like LPS, a component of the outer membrane of Gram-negative bacteria. Both molecules are recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This recognition event initiates a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling.

The signaling cascade proceeds via two major branches:

-

The MyD88-Dependent Pathway: This canonical pathway is rapidly activated and leads to the recruitment of IRAK family kinases and TRAF6. This cascade ultimately results in the activation of the transcription factor NF-κB, a master regulator of inflammation, which translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including Tnf and Il6.

-

The TRIF-Dependent Pathway: This pathway is engaged following the endocytosis of the TLR4 complex. The adaptor protein TRIF recruits TRAF3 and the kinases TBK1 and IKKε, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory genes. Research has shown that stearic acid can potentiate pro-inflammatory responses through this MyD88-independent, TRIF/TBK1/IRF3-dependent pathway[1][2].

DOT script for this compound Signaling Pathway in Macrophages

Caption: this compound Signaling Pathway in Macrophages.

Quantitative Analysis of Macrophage Activation

The co-stimulation of macrophages with stearic acid and LPS results in a potent induction of pro-inflammatory mediators. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Cytokine mRNA Expression in Mouse Peritoneal Macrophages Following Intracellular Stearic Acid Accumulation

| Gene | Fold Change vs. Control | Statistical Significance |

| Tnf | Increased | p<0.05 |

| Il6 | Increased | p<0.05 |

| Il1b | Increased | p<0.05 |

| Data adapted from Anderson et al. (2012). Intracellular accumulation of stearic acid was induced by co-treatment with 90 μM stearic acid and 2.5 μM triacsin C for 16 hours.[3] |

Table 2: Pro-inflammatory Cytokine Production in THP-1 Derived Macrophages Treated with Stearic Acid and SARS-CoV-2 Spike Protein

| Treatment | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) |

| Stearic Acid (100 µM) + Spike Protein | ~2.5 | Not significantly changed |

| Data adapted from a study investigating the effects of stearic acid in the context of viral protein stimulation, which also engages inflammatory pathways.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section provides an overview of common protocols used to study the this compound signaling pathway in macrophages.

Macrophage Culture and Stimulation

-

Cell Lines: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) cell lines are commonly used. Primary macrophages, such as bone marrow-derived macrophages (BMDMs) or peritoneal macrophages, are also frequently employed.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator. For THP-1 monocytes, differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Stimulation:

-

Prepare a stock solution of stearic acid complexed to bovine serum albumin (BSA) to ensure solubility and bioavailability.

-

Macrophages are seeded and allowed to adhere overnight.

-

The cells are then treated with stearic acid (e.g., 100-200 µM) and/or LPS (e.g., 10-100 ng/mL) for specified time points (e.g., 4, 8, 16, or 24 hours) depending on the endpoint being measured.

-

DOT script for a General Experimental Workflow

Caption: General Experimental Workflow.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IRF3, total IRF3, TLR4, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after stimulation and centrifuged to remove cellular debris.

-

Assay Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

-

The plate is blocked to prevent non-specific binding.

-

Standards and samples are added to the wells and incubated.

-

A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric reaction.

-

-

Quantification: The absorbance is read on a microplate reader, and the cytokine concentration is determined by comparison to the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from stimulated macrophages using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR:

-

The qPCR reaction is set up with cDNA, SYBR Green master mix, and gene-specific primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb or Gapdh).

-

The reaction is run on a real-time PCR cycler.

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Table 3: Example Primer Sequences for Mouse Cytokine RT-qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Tnf | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |

| Il6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |

| Primer sequences are examples and should be validated for specific experimental conditions.[4] |

Conclusion and Future Directions

The convergence of metabolic stress signals, such as elevated stearic acid, and pathogen-derived molecules like LPS at the level of the TLR4 receptor on macrophages represents a critical nexus in the initiation and amplification of inflammatory responses. The detailed understanding of the downstream MyD88- and TRIF-dependent signaling pathways provides a roadmap for identifying novel therapeutic targets. Future research will likely focus on the precise molecular interactions at the receptor level, the role of lipid metabolism in modulating these signaling pathways, and the development of specific inhibitors for key signaling nodes to treat a variety of inflammatory and metabolic diseases.

DOT script for the relationship between signaling pathways

Caption: Logical Relationship of Signaling Components.

References

The Role of Stearic Acid in Lipopolysaccharide Activity: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the complex and multifaceted role of stearic acid, a common saturated fatty acid, in modulating the bioactivity of lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), and a key driver of sepsis and other inflammatory conditions. While often considered a pro-inflammatory agent, stearic acid exhibits a dual capacity to both potentiate and inhibit LPS-induced inflammatory responses, depending on the cellular context and experimental conditions. This document elucidates the intricate signaling pathways, particularly the MyD88-independent TRIF/IRF3 axis of TLR4 signaling, that are influenced by stearic acid. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the fields of immunology, inflammation, and infectious diseases.

Introduction

Lipopolysaccharide (LPS), or endotoxin, is a critical structural component of the outer membrane of Gram-negative bacteria. Its release during bacterial infection triggers a powerful innate immune response, which, while essential for pathogen clearance, can become dysregulated and lead to life-threatening conditions such as septic shock. The primary sensor for LPS in mammalian cells is the Toll-like receptor 4 (TLR4), which, in complex with its co-receptor MD2, initiates a cascade of intracellular signaling events culminating in the production of pro-inflammatory cytokines and interferons.

Stearic acid (C18:0) is a long-chain saturated fatty acid that is abundant in various animal and vegetable fats and is a natural component of human metabolism. Beyond its role in energy storage and membrane structure, stearic acid has emerged as a significant modulator of cellular signaling, particularly in the context of inflammation. The interplay between stearic acid and LPS activity is of considerable interest, as elevated levels of free fatty acids are often associated with inflammatory conditions. This guide aims to provide a detailed technical overview of the current scientific understanding of how stearic acid influences LPS-induced cellular responses, with a focus on the molecular mechanisms and their implications for therapeutic development.

Stearic Acid's Dichotomous Influence on LPS-Induced Inflammatory Responses

The effect of stearic acid on LPS-induced inflammation is not straightforward, with studies reporting both pro-inflammatory and anti-inflammatory outcomes. This duality underscores the complexity of fatty acid signaling and its dependence on the specific biological context.

Pro-inflammatory Profile of Stearic Acid

In several in vitro models, stearic acid has been shown to amplify or independently trigger inflammatory responses. In human THP-1 monocytes, stearic acid is a potent stimulator of pro-inflammatory cytokine secretion, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1]. Furthermore, stearic acid can act cooperatively with other inflammatory stimuli, such as TNF-α, to enhance the production of chemokines like Macrophage Inflammatory Protein-1α (MIP-1α)[2][3]. This pro-inflammatory activity is often linked to the activation of the TLR4 signaling pathway[2][3][4][5].

Anti-inflammatory Capacity of Stearic Acid

Conversely, some studies have demonstrated an anti-inflammatory role for stearic acid in the context of LPS stimulation. Research has shown that stearic acid, as the main anti-inflammatory component of purslane, can decrease the secretion of inflammatory cytokines such as TNF-α, IL-6, and IL-10 in LPS-stimulated RAW 264.7 macrophages[6][7]. Moreover, in a murine model of LPS-induced ulcerative enteritis, dietary supplementation with stearic acid was found to ameliorate intestinal damage and reduce the levels of pro-inflammatory cytokines in the small intestine[6][7]. These conflicting findings suggest that the immunomodulatory effects of stearic acid are highly dependent on factors such as cell type, the presence of other signaling molecules, and the specific inflammatory milieu.

Molecular Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of stearic acid are intricately linked to its ability to influence key inflammatory signaling cascades, most notably the TLR4 pathway.

Overview of TLR4 Signaling

LPS recognition by the TLR4-MD2 complex initiates two primary downstream signaling branches: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is activated following endocytosis of the TLR4 complex, leads to the phosphorylation and activation of the transcription factor IRF3, resulting in the production of type I interferons.

Figure 1: Simplified overview of the MyD88-dependent and -independent TLR4 signaling pathways.

Stearic Acid's Modulation of the TLR4-TRIF-IRF3 Axis

A key finding in the field is that stearic acid can potentiate TLR4 signaling through a MyD88-independent mechanism. In monocytic cells, the cooperative effect of stearic acid and TNF-α on MIP-1α production is not suppressed in MyD88-deficient cells but is attenuated by inhibiting TBK1 and IRF3, key components of the TRIF-dependent pathway[2][8]. This suggests that stearic acid primes or enhances the TRIF-dependent arm of the TLR4 signaling cascade.

Figure 2: Stearic acid potentiates the TLR4-TRIF-IRF3 signaling pathway.

TLR4-Independent Mechanisms: Endoplasmic Reticulum (ER) Stress

Stearic acid can also induce inflammatory responses independently of TLR4 by causing endoplasmic reticulum (ER) stress. The accumulation of intracellular stearic acid in macrophages has been shown to induce ER stress, leading to the activation of pro-inflammatory kinases like JNK and the expression of NF-κB target genes, ultimately resulting in apoptosis[8][9][10]. This suggests that stearic acid-induced lipotoxicity can be a potent inflammatory stimulus in its own right.

Figure 3: Stearic acid-induced ER stress as a TLR4-independent inflammatory pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of stearic acid on LPS-induced inflammatory responses as reported in the literature.

Table 1: Pro-inflammatory Effects of Stearic Acid on Cytokine Production in THP-1 Monocytes

| Cytokine | Stearic Acid Concentration (µM) | Fold Change vs. Vehicle Control | Reference |

| TNF | 500 | ~4-fold increase | [1] |

| IL-1β | 500 | >30-fold increase | [1] |

| IL-6 | 500 | ~3-fold increase | [1] |

Table 2: Cooperative Effect of Stearic Acid and TNF-α on MIP-1α Production in THP-1 Monocytes

| Treatment | MIP-1α mRNA Expression (Fold Change) | Secreted MIP-1α Protein (pg/mL) | Reference |

| Control (BSA) | 1.0 | < 50 | [2] |

| Stearic Acid (200 µM) | ~2.5 | ~100 | [2] |

| TNF-α (10 ng/mL) | ~5.0 | ~200 | [2] |

| Stearic Acid + TNF-α | ~12.5 | ~600 | [2] |

Table 3: Anti-inflammatory Effects of Stearic Acid on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Reference |

| Control | < 50 | < 20 | [6][7] |

| LPS | ~1200 | ~400 | [6][7] |

| LPS + Stearic Acid | ~800 | ~250 | [6][7] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments cited in the literature for studying the effects of stearic acid on LPS activity.

Cell Culture and Stimulation

-

Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.

-

Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Stearic Acid Preparation: Dissolve stearic acid in ethanol (B145695) or DMSO and then complex with fatty acid-free bovine serum albumin (BSA) in culture media to achieve the desired final concentration. A molar ratio of 4:1 (stearic acid:BSA) is often used.

-

LPS Stimulation: Use LPS from E. coli O111:B4 or a similar strain. A typical concentration range for stimulation is 10-100 ng/mL.

-

Treatment: Plate cells at a suitable density (e.g., 1 x 10^6 cells/mL) and allow them to adhere overnight. Pre-treat with stearic acid-BSA complex for a specified time (e.g., 1-2 hours) before adding LPS. Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

Quantification of Cytokine Production (ELISA)

-

Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blotting)

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IRF3, total IRF3, phospho-IκBα, total IκBα, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Gene Expression (RT-qPCR)

-

Isolate total RNA from treated cells using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., TNF, IL6, IL1B, CCL3) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Figure 4: General experimental workflow for studying the effects of stearic acid on LPS activity.

Implications for Drug Development

The complex role of stearic acid in LPS activity presents both challenges and opportunities for drug development.

-

Targeting Modulated Pathways: The finding that stearic acid can potentiate the TRIF-dependent signaling pathway suggests that inhibitors of key molecules in this cascade, such as TBK1 or IRF3, could be beneficial in inflammatory conditions characterized by elevated saturated fatty acids.

-

Context-Dependent Therapeutic Strategies: The dual pro- and anti-inflammatory nature of stearic acid highlights the need for a nuanced approach to targeting fatty acid metabolism and signaling in disease. Therapeutic strategies may need to be tailored to specific inflammatory contexts and cell types.

-

Drug Formulation and Delivery: Stearic acid is widely used as an excipient in pharmaceutical formulations[11]. Its bioactive properties must be considered during drug development, as it may have unintended modulatory effects on the immune system, particularly in the context of infections or inflammatory diseases. Conversely, its immunomodulatory properties could potentially be harnessed for adjuvant effects in vaccine formulations.

Conclusion

The role of stearic acid in lipopolysaccharide activity is far from that of a passive bystander. It is an active modulator of the innate immune response, capable of both exacerbating and attenuating LPS-induced inflammation. Its ability to potentiate the MyD88-independent TLR4 signaling pathway and to induce inflammation through ER stress provides crucial insights into the mechanisms by which metabolic factors can influence immunity. For researchers and drug development professionals, a thorough understanding of these complex interactions is paramount for the design of effective therapeutic strategies for a range of inflammatory and infectious diseases. Future research should continue to dissect the context-dependent effects of stearic acid to fully harness its therapeutic potential and mitigate its pro-inflammatory liabilities.

References

- 1. selfhacked.com [selfhacked.com]

- 2. Stearic Acid and TNF-α Co-Operatively Potentiate MIP-1α Production in Monocytic Cells via MyD88 Independent TLR4/TBK/IRF3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stearic Acid and TNF-α Co-Operatively Potentiate MIP-1α Production in Monocytic Cells via MyD88 Independent TLR4/TBK/IRF3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stearic Acid and TNF-α Co-Operatively Potentiate MIP-1α Production in Monocytic Cells via MyD88 Independent TLR4/TBK/IRF3 Signaling Pathway [mdpi.com]

- 10. TRIF-dependent Toll-like receptor signaling suppresses Scd1 transcription in hepatocytes and prevents diet-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

18:0-Lysophosphatidylserine: An Endogenous Lipid Mediator at the Crossroads of Immunity and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0-LPS) is an endogenous lysophospholipid that has emerged as a critical signaling molecule involved in a diverse array of physiological and pathological processes. Generated through the enzymatic hydrolysis of phosphatidylserine (B164497), this compound exerts its effects primarily through G protein-coupled receptors (GPCRs), modulating immune responses, particularly T-cell function, and showing implications in cardiovascular diseases. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biosynthesis and metabolism, signaling pathways, and biological functions. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a summary of key quantitative data to facilitate further research and drug development efforts targeting this important lipid mediator.

Introduction

Lysophospholipids (LPLs) are a class of signaling lipids derived from the hydrolysis of membrane phospholipids. Once considered mere metabolic intermediates, LPLs are now recognized as potent extracellular mediators that regulate a wide range of cellular processes. Among these, lysophosphatidylserine (LysoPS), and specifically its stearoyl (18:0) acyl chain variant, has garnered significant attention for its immunomodulatory roles. This compound is found in various tissues, with notable concentrations in immune-related organs such as the spleen, thymus, and lymph nodes, suggesting a pivotal role in immune homeostasis.[1] This guide will delve into the technical details of this compound as an endogenous lipid mediator, providing a resource for researchers and drug development professionals.

Biosynthesis and Metabolism of this compound

The cellular levels of this compound are tightly regulated by a balance between its synthesis from phosphatidylserine (PS) and its degradation or conversion into other lipids.

Biosynthesis: this compound is primarily generated by the deacylation of phosphatidylserine containing a stearoyl group at the sn-1 or sn-2 position. This hydrolysis is catalyzed by phospholipases A1 (PLA1) and A2 (PLA2). Specific enzymes implicated in LysoPS production include phosphatidylserine-specific PLA1 (PS-PLA1) and α/β-hydrolase domain-containing protein 16A (ABHD16A).[2][3]

Degradation and Metabolism: The signaling activity of this compound is terminated through two main pathways:

-

Re-acylation: this compound can be re-acylated by acyltransferases, such as membrane-bound O-acyltransferase (MBOAT) 5, to reform phosphatidylserine.[2]

-

Degradation: The enzyme α/β-hydrolase domain-containing protein 12 (ABHD12) has been identified as a major lipase (B570770) that degrades LysoPS.[2]

Biosynthesis and metabolism of this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs). The primary receptors for LysoPS are GPR34, P2Y10, and GPR174.[4] Notably, GPR174 has been identified as a key receptor for this compound in the context of immune regulation.[1][5]

3.1. GPR174-Gαs Signaling Pathway

Upon binding of this compound, GPR174 couples to the stimulatory G protein, Gαs. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[7][8] This pathway is particularly important in the regulation of T-cell function, where it can suppress T-cell proliferation and IL-2 production.[9][10]

References

- 1. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPG 18:0 is a general biomarker of asthma and inhibits the differentiation and function of regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine(1-) | C42H79NO10P- | CID 86289491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The LysoPS/GPR174 axis drives metastatic progression in esophageal squamous cell carcinoma through cAMP-PKA-CREB signaling activation | springermedizin.de [springermedizin.de]

- 7. biokom.com.pl [biokom.com.pl]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

discovery of 18:0 lysophosphatidylserine

An In-depth Technical Guide on the Discovery and Core Biology of 18:0 Lysophosphatidylserine

Introduction

Lysophosphatidylserines (Lyso-PS) are a class of bioactive lysophospholipids that act as signaling molecules in a variety of crucial physiological and pathological processes.[1][2][3] Structurally, they consist of a glycerol (B35011) backbone, a single fatty acid chain (at either the sn-1 or sn-2 position), and a phosphoserine head group.[1][4] The specific fatty acid attached confers distinct properties and biological activities to the Lyso-PS molecule. Among the various species, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0 Lyso-PS) has been identified as one of the most abundant and physiologically significant isoforms, particularly within the immune and central nervous systems.[1][5]

This technical guide provides a comprehensive overview of the discovery, quantification, metabolism, and signaling functions of 18:0 Lyso-PS. It is intended for researchers, scientists, and professionals in drug development who are focused on lipid signaling and its therapeutic potential.

Discovery and Identification

The identification of specific Lyso-PS species, including 18:0 Lyso-PS, has been largely driven by advancements in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These powerful analytical techniques allow for the separation and precise quantification of various lysophospholipid molecules from complex biological matrices.[6] Studies have consistently shown that long-chain saturated and monounsaturated species, such as 16:0, 18:0, and 18:1 Lyso-PS, are the most prevalent isoforms in a wide range of mammalian tissues.[1][5] 18:0 Lyso-PS is notably abundant in immune-related organs like the spleen and thymus, as well as in the brain, heart, and kidneys.[2][5]

Quantitative Data: Tissue Distribution of 18:0 Lyso-PS

The concentration of 18:0 Lyso-PS varies significantly across different tissues, reflecting its diverse roles in local biology. The following table summarizes representative quantitative data from murine models.

| Tissue | 18:0 Lyso-PS Concentration (pmol/mg) | Reference |

| Thymus | ~12.5 | [5] |

| Spleen | ~10.0 | [5] |

| Lymph Nodes | ~7.5 | [5] |

| Liver | ~4.0 | [5] |

Note: Concentrations are approximated from graphical data presented in the cited literature and may vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols

Lipid Extraction from Biological Samples (Serum/Plasma)

This protocol is a generalized method for the extraction of lysophospholipids for subsequent analysis.

Materials:

-

Serum or plasma sample

-

Methanol (B129727) (MeOH), ice-cold

-

Methyl tert-butyl ether (MTBE)

-

Internal standards mixture (e.g., deuterated or odd-chain Lyso-PS)

-

Vortex mixer

-

Centrifuge (capable of 12,000 x g and 4°C)

-

Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.

-

Spike the sample with a known quantity of the internal standard mixture.

-

Add 400 µL of ice-cold 75% methanol. Vortex vigorously for 2 minutes to precipitate proteins and initiate lipid extraction.[7]

-

Add 1 mL of MTBE to the mixture. Vortex for 1 hour at room temperature to ensure thorough lipid partitioning.[7]

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to separate the phases.[7]

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical approach for the quantitative analysis of 18:0 Lyso-PS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm ID × 100 mm, 1.8 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

Procedure:

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% B).

-

Inject the resuspended lipid extract (typically 5-10 µL).

-

Run a gradient elution to separate the different lipid species. A typical gradient might be:

-

0-2 min: Hold at 60% B

-

2-12 min: Ramp linearly to 100% B

-

12-17 min: Hold at 100% B

-

17.1-20 min: Return to 60% B for re-equilibration

-

-

Set the flow rate to approximately 0.3 mL/min and maintain the column temperature at 40°C.

-

-

Mass Spectrometry Detection:

-

Operate the ESI source in negative ion mode, as this is typically more sensitive for phospholipids (B1166683) like Lyso-PS.[8]

-

Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for 18:0 Lyso-PS involves monitoring the precursor ion (m/z) and a specific product ion.

-

Precursor Ion (m/z): 524.3 (for [M-H]⁻ of 18:0 Lyso-PS)

-

Product Ion (m/z): 283.3 (corresponding to the stearic acid [18:0] fatty acyl chain)

-

-

Optimize instrument parameters such as collision energy, declustering potential, and ion source gases to achieve maximum sensitivity for the 18:0 Lyso-PS MRM transition.[8]

-

-

Quantification:

-

Generate a standard curve using synthetic 18:0 Lyso-PS of known concentrations.

-

Calculate the concentration of endogenous 18:0 Lyso-PS in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Metabolism and Signaling Pathways

Biosynthesis and Degradation of 18:0 Lyso-PS

18:0 Lyso-PS is primarily generated from the deacylation of 18:0-containing phosphatidylserine (B164497) (PS). This reaction is catalyzed by phospholipases such as phosphatidylserine-specific phospholipase A1 (PS-PLA1).[2][3] Intracellularly, the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A) can also produce Lyso-PS.[3] The degradation of 18:0 Lyso-PS back to glycerol-3-phosphoserine and stearic acid is carried out by lysophospholipases, with α/β-hydrolase domain-containing 12 (ABHD12) being a key enzyme in this process.[1][3]

Caption: Biosynthesis and degradation pathway of 18:0 Lyso-PS.

Signaling via G Protein-Coupled Receptors

18:0 Lyso-PS exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). Key receptors for Lyso-PS include GPR34, GPR174, and P2Y10.[2][9] These receptors are predominantly expressed on immune cells.[3] For example, the binding of Lyso-PS to GPR174 on regulatory T cells (Treg cells) has been shown to constrain their development and function.[5][7] This signaling cascade often involves the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5]

Caption: GPR174 signaling pathway activated by 18:0 Lyso-PS.

Biological Functions and Role in Disease

18:0 Lyso-PS is an important modulator of the immune system. Its functions include:

-

T-Cell Regulation: It can suppress the differentiation and function of regulatory T-cells, potentially exacerbating inflammatory responses.[7]

-

Mast Cell Degranulation: Lyso-PS is a known potent inducer of mast cell degranulation, a key event in allergic and inflammatory reactions.[2][3]

-

Inflammatory Signaling: It can stimulate macrophages to release pro-inflammatory cytokines.[1]

Dysregulation of 18:0 Lyso-PS has been implicated in several diseases. For example, elevated levels of 18:0 Lyso-PS have been observed in patients with Crohn's disease, where it is thought to promote a pathological Th1 immune response.[10] It has also been investigated as a potential biomarker in conditions like asthma.[7]

Conclusion

18:0 Lyso-PS is a key bioactive lipid with significant roles in regulating the immune system. Its discovery and characterization, enabled by modern analytical chemistry, have unveiled complex signaling pathways and metabolic routes. The detailed understanding of its function, from receptor engagement to downstream cellular responses, provides a solid foundation for exploring 18:0 Lyso-PS and its associated enzymes and receptors as potential therapeutic targets for a range of inflammatory and autoimmune diseases. Future research will likely focus on developing specific modulators of Lyso-PS signaling and further elucidating its diverse roles in health and disease.

References

- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Human Metabolome Database: Showing metabocard for LysoPS(18:0/0:0) (HMDB0240606) [hmdb.ca]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

A Technical Guide to Natural Sources of 18:0-Containing Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, biochemical characteristics, and immunological properties of lipopolysaccharide (LPS) containing stearic acid (18:0). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, microbiology, and pharmacology.

Introduction to 18:0-Containing Lipopolysaccharide

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The structure of LPS, particularly its lipid A moiety, is a critical determinant of its biological activity. While the canonical hexa-acylated, short-chain fatty acid-containing lipid A of enterobacteria like Escherichia coli is a strong agonist of Toll-like receptor 4 (TLR4), leading to a robust pro-inflammatory response, a subset of bacteria produce atypical LPS structures. Among these are LPS molecules containing long-chain saturated fatty acids, such as the 18-carbon stearic acid (18:0).

The incorporation of stearic acid into the lipid A structure often results in a molecule with altered immunomodulatory properties, typically characterized by reduced endotoxicity. This unique characteristic makes these molecules and the bacteria that produce them subjects of significant interest for the development of novel therapeutics, vaccine adjuvants, and immunomodulatory agents. This guide details the known natural sources of 18:0-containing LPS, methods for their isolation and characterization, and the signaling pathways they influence.

Natural Sources of 18:0-Containing Lipopolysaccharide

Several bacterial species across different genera have been identified to naturally synthesize lipopolysaccharide with stearic acid (18:0) incorporated into their lipid A domain. The presence and relative abundance of 18:0 can vary depending on the bacterial species and even growth conditions. Below are the key identified natural sources.

Table 1: Bacterial Sources of 18:0-Containing Lipopolysaccharide and their Lipid A Fatty Acid Composition

| Bacterial Species | Predominant Fatty Acids in Lipid A (including 18:0) | Notes on Lipid A Structure | Reference(s) |

| Francisella tularensis | 3-OH-18:0, 18:0, 3-OH-16:0, 16:0 | Typically tetra-acylated and under-phosphorylated, contributing to its low endotoxic activity. The ratio of 3-OH-18:0 to 3-OH-16:0 can be greater than 5:1. | [1][2] |

| Helicobacter pylori | 3-OH-18:0, 18:0, 3-OH-16:0, 16:0, 14:0 | Predominantly tetra-acylated with long acyl chains (16 to 18 carbons) and under-phosphorylated. This structure is associated with immune evasion and chronic infection. | [3][4] |

| Acetobacter pasteurianus | 18:0 (3-OH) (amide-linked), 14:0 (3-OH), 16:0 | Can be hexa-acylated, with 18:0 (3-OH) being the only N-linked acyl chain. | [5] |

| Rhizobium etli | Contains a very-long-chain fatty acid (27-OH-C28:0) and other shorter chains. 18:0 has been reported in the lipid A of some Rhizobium species. | Possesses a unique lipid A structure lacking phosphate (B84403) groups and containing a galacturonic acid residue. | [6] |

| Acidiphilium sp. | 18:0 (3-OH), 18:1, 14:0 (3-OH), 19:0 (cyclo) | 18:0 (3-OH) is a major amide-linked fatty acid. | [7] |

| Leptospira interrogans | 18:1, 16:0, 16:1, 14:0, 12:0. Some reports mention the presence of 18:0 in the LPS of some serovars. | The LPS-like substance (LLS) of Leptospira has a different structure from typical Gram-negative LPS. | [8] |

Experimental Protocols

Isolation and Purification of Lipopolysaccharide (Hot Phenol-Water Extraction)

This method is widely used for the extraction of LPS from Gram-negative bacteria.

Materials:

-

Bacterial cell paste

-

Phenol (B47542), 90% (w/v)

-

Deionized water

-

Centrifuge and rotor

-

Dialysis tubing (12-14 kDa MWCO)

-

Lyophilizer

-

Enzymes: DNase I, RNase A, Proteinase K

-

Tris-HCl buffer

Procedure:

-

Cell Lysis: Resuspend the bacterial cell pellet in deionized water.

-

Phenol Extraction:

-

Preheat equal volumes of the cell suspension and 90% phenol to 65-70°C.

-

Mix the cell suspension and hot phenol vigorously for 15-30 minutes.

-

Cool the mixture on ice and then centrifuge to separate the phases.

-

-

Phase Separation:

-

The aqueous phase (top layer) contains the LPS. Carefully collect this layer.

-

The phenol phase (bottom layer) and the interface contain proteins and cell debris.

-

-

Re-extraction: Re-extract the phenol phase with an equal volume of pre-heated deionized water to maximize LPS recovery. Combine the aqueous phases.

-

Dialysis:

-

Dialyze the combined aqueous phase extensively against deionized water at 4°C for 48-72 hours with several changes of water to remove residual phenol and other small molecules.

-

-

Enzymatic Digestion:

-

Treat the dialyzed solution with DNase I and RNase A to remove contaminating nucleic acids.

-

Subsequently, treat with Proteinase K to digest contaminating proteins.

-

-

Final Purification and Lyophilization:

-

Dialyze the enzyme-treated solution again against deionized water.

-

Lyophilize the purified LPS solution to obtain a dry powder.

-

Analysis of Lipid A Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of the fatty acid composition of the lipid A moiety.

Materials:

-

Purified LPS

-

Hydrochloric acid (HCl)

-

Methanol

-

Chloroform

-

Diazomethane or other methylating agent

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatizing hydroxyl groups

-

GC-MS system with a suitable capillary column

Procedure:

-

Acid Hydrolysis: Hydrolyze the LPS sample with HCl to release the fatty acids from the lipid A backbone.

-

Fatty Acid Extraction: Extract the liberated fatty acids with an organic solvent like chloroform.

-

Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent. This derivatization makes them volatile for GC analysis.

-

Silylation (for hydroxy fatty acids): Further derivatize the FAMEs with a silylating agent like BSTFA to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. This improves their chromatographic properties.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The different FAMEs are separated based on their boiling points and polarity on the GC column.

-

The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the specific fatty acids by comparison to spectral libraries and standards.

-

Quantification is achieved by integrating the peak areas of the individual FAMEs.

-

Signaling Pathways and Immunomodulatory Effects

LPS containing 18:0 and other long-chain fatty acids, often in a tetra-acylated form, typically exhibit reduced endotoxicity compared to the canonical hexa-acylated lipid A from E. coli. This is primarily due to their altered interaction with the TLR4/MD-2 receptor complex.

The canonical TLR4 signaling pathway is initiated by the binding of LPS to LPS-binding protein (LBP), which then transfers the LPS to CD14. CD14, in turn, presents the LPS to the TLR4/MD-2 complex, leading to the dimerization of the receptor and the initiation of downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways. This results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Atypical LPS, such as those with tetra-acylated lipid A containing long fatty acyl chains, may bind to the TLR4/MD-2 complex with lower affinity or in a manner that does not efficiently induce receptor dimerization. This can lead to a weaker or even antagonistic effect on TLR4 signaling, resulting in a significantly reduced pro-inflammatory response.

Diagram 1: Canonical vs. Atypical LPS Signaling through TLR4

Caption: TLR4 signaling pathway for canonical and atypical LPS.

Experimental Workflow

The overall process for the identification, isolation, and characterization of 18:0-containing LPS involves a series of integrated experimental steps.

Diagram 2: Experimental Workflow for 18:0-Containing LPS Research

Caption: Workflow for 18:0-containing LPS research.

Conclusion

The study of naturally occurring 18:0-containing lipopolysaccharide offers a fascinating glimpse into the structural diversity of this important bacterial molecule and its consequences for host-pathogen interactions. The reduced endotoxicity of these atypical LPS molecules presents exciting opportunities for the development of novel immunomodulatory therapies and vaccine adjuvants. This technical guide provides a foundational resource for researchers to explore this promising area of study, from the identification of bacterial sources to the detailed characterization of their LPS and its biological effects. Further research into a wider range of bacterial species and the precise molecular mechanisms underlying the immunomodulatory properties of 18:0-containing LPS is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column [mdpi.com]

- 3. Unusual fatty acid substitution in lipids and lipopolysaccharides of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. youtube.com [youtube.com]

- 6. Patterns of LPS synthesis in gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bilayer Properties of Lipid A from Various Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 18:0 Lysophosphatidylserine (18:0-LPS) in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in lipidomics have identified specific lipid species as critical signaling molecules in the pathophysiology of cardiovascular disease. Among these, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, commonly abbreviated as 18:0-LPS or 18:0 Lyso-PS, has emerged as a key player in cardiac cellular processes. Contrary to potential nomenclature confusion, this compound in this context is a lysophosphatidylserine, not a lipopolysaccharide. This technical guide provides a comprehensive overview of the current understanding of 18:0 Lyso-PS in cardiovascular disease research, with a focus on its role in cardiomyocyte necrosis and cardiac dysfunction. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to support further investigation and therapeutic development in this area.

Introduction to 18:0 Lysophosphatidylserine (this compound)

18:0 Lysophosphatidylserine is an endogenous lysophospholipid characterized by a glycerol (B35011) backbone, a serine headgroup, and a single saturated 18-carbon acyl chain (stearic acid) at the sn-1 position.[1] It is produced from the hydrolysis of phosphatidylserine (B164497) by phospholipase A2 enzymes.[2] While lysophospholipids have diverse physiological roles, emerging evidence points to a detrimental role for elevated levels of 18:0 Lyso-PS in the heart, particularly under conditions of pathological stress.[2][3]

The Role of 18:0 Lyso-PS in Cardiovascular Pathophysiology

The primary mechanism by which 18:0 Lyso-PS is implicated in cardiovascular disease is through the induction of cardiomyocyte cell death and the promotion of adverse cardiac remodeling.

Induction of Cardiomyocyte Necrosis

Studies have demonstrated that 18:0 Lyso-PS can induce necrotic cell death in cardiomyocytes in a time- and dose-dependent manner.[2][3][4] This is a critical finding, as cardiomyocyte loss is a central event in the progression of heart failure. The pro-necrotic effect of 18:0 Lyso-PS distinguishes it from other signaling molecules that may primarily induce apoptosis.

GPR34-Mediated Signaling

The effects of 18:0 Lyso-PS on cardiomyocytes are mediated through the G protein-coupled receptor 34 (GPR34).[2][3] GPR34 has been identified as a specific receptor for lysophosphatidylserine.[5][6] Upon binding of 18:0 Lyso-PS, GPR34 initiates a downstream signaling cascade that ultimately leads to necrotic cell death.[2][3] The ablation of GPR34 has been shown to attenuate 18:0 Lyso-PS-induced necrosis and reduce the severity of pressure overload-induced cardiac remodeling in animal models.[2][3]

}

Quantitative Data on the Effects of 18:0 Lyso-PS

The following tables summarize key quantitative findings from preclinical studies investigating the impact of 18:0 Lyso-PS on cardiovascular models.

| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |

| Cell Viability | Neonatal Rat Cardiomyocytes | 18:0 Lyso-PS | 50 µM | 12 hours | Significant decrease in cell viability | [2] |

| Cell Death | Neonatal Rat Cardiomyocytes | 18:0 Lyso-PS | 50 µM | 12 hours | Induction of necrotic cell death | [4] |

Table 1: In Vitro Effects of 18:0 Lyso-PS on Cardiomyocyte Viability and Death

| Animal Model | Condition | Tissue | Analyte | Result | Reference |

| Mouse | Pressure Overload (TAC) | Heart | 18:0 Lyso-PS | Significantly increased levels in failing hearts | [2][7] |

Table 2: In Vivo Levels of 18:0 Lyso-PS in a Cardiovascular Disease Model

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of 18:0 Lyso-PS in a cardiovascular context.

In Vitro Cardiomyocyte Viability and Necrosis Assay

This protocol is adapted from studies investigating the direct effects of 18:0 Lyso-PS on cardiomyocytes.[2][4]

Objective: To assess the dose-dependent effect of 18:0 Lyso-PS on cardiomyocyte viability and the type of cell death induced.

Materials:

-

Primary neonatal rat cardiomyocytes

-

Culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

18:0 Lysophosphatidylserine (sodium salt)

-

Cell viability reagent (e.g., CellTiter-Blue®)

-

Propidium iodide (PI) for necrosis staining

-

TUNEL assay kit for apoptosis detection

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Isolate and culture neonatal rat cardiomyocytes according to standard protocols.

-

Treatment: Treat cardiomyocytes with varying concentrations of 18:0 Lyso-PS (e.g., 10 µM, 25 µM, 50 µM) for different durations (e.g., 6, 12, 24 hours). A vehicle control (e.g., ethanol) should be included.

-

Cell Viability Assay: At the end of the treatment period, add the cell viability reagent to the culture wells and incubate as per the manufacturer's instructions. Measure fluorescence to determine the percentage of viable cells relative to the control.

-

Cell Death Analysis:

-

For necrosis and apoptosis staining, co-stain the treated cells with PI and the TUNEL reagent.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of necrotic (PI-positive, TUNEL-negative), apoptotic (PI-negative, TUNEL-positive), and late apoptotic/necrotic (PI-positive, TUNEL-positive) cells.

-

}

In Vivo Model of Pressure Overload-Induced Cardiac Dysfunction

This protocol describes the transverse aortic constriction (TAC) model used to induce cardiac pressure overload and study the in vivo relevance of 18:0 Lyso-PS.[2][7]

Objective: To investigate the levels of 18:0 Lyso-PS in the heart following pressure overload and to assess the therapeutic potential of targeting the 18:0 Lyso-PS/GPR34 axis.

Materials:

-

Male C57BL/6J mice

-

Surgical instruments for TAC procedure

-

Anesthesia

-

Echocardiography equipment

-

Lipid extraction reagents

-

Liquid chromatography-mass spectrometry (LC-MS) for lipidomics analysis

Procedure:

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries using a suture tied around the aorta and a blunted needle of a specific gauge to standardize the degree of constriction.

-

Remove the needle to create the constriction.

-

Close the chest and allow the animals to recover.

-

Sham-operated animals undergo the same procedure without the ligation.

-

-

Functional Assessment:

-

Perform serial echocardiography at baseline and at specified time points post-TAC (e.g., 1, 2, 4 weeks) to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

-

Tissue Collection and Analysis:

-

At the end of the study period, euthanize the mice and harvest the hearts.

-

Perform histological analysis to assess hypertrophy and fibrosis.

-

For lipidomics, snap-freeze a portion of the heart tissue.

-

Extract lipids from the heart tissue using a suitable method (e.g., Bligh-Dyer extraction).

-

Analyze the lipid extracts by LC-MS to quantify the levels of 18:0 Lyso-PS and other lipid species.

-

Future Directions and Therapeutic Implications

The identification of the 18:0 Lyso-PS/GPR34 signaling pathway as a mediator of cardiomyocyte necrosis opens new avenues for therapeutic intervention in cardiovascular diseases characterized by cardiac cell death and remodeling. Future research should focus on:

-

Elucidating the downstream signaling cascade of GPR34 activation in cardiomyocytes.

-

Investigating the role of 18:0 Lyso-PS in other cardiac cell types, such as fibroblasts and endothelial cells.

-

Exploring the potential of GPR34 antagonists as a novel therapeutic strategy to prevent cardiomyocyte loss and mitigate heart failure progression.

-

Validating the findings in larger animal models and eventually in human studies.

Conclusion

18:0 Lysophosphatidylserine is a critical signaling lipid that contributes to cardiovascular pathophysiology by inducing cardiomyocyte necrosis through its receptor GPR34. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway and explore its potential as a therapeutic target for heart disease. A clear understanding of the distinction between 18:0 Lyso-PS and bacterial lipopolysaccharide is paramount for accurate and impactful research in this field.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Lysophosphatidylserine induces necrosis in pressure overloaded male mouse hearts via G protein coupled receptor 34 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylserine induces necrosis in pressure overloaded male mouse hearts via G protein coupled receptor 34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 18:0 Lyso PS

An In-depth Technical Guide to the Physicochemical Properties of 18:0 Lyso-PS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine)

Introduction

18:0 Lyso-PS, also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid, a class of lipids derived from the hydrolysis of one fatty acid chain from a glycerophospholipid. It consists of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoserine head group at the sn-3 position. Lysophospholipids like 18:0 Lyso-PS are not only structural components of cell membranes but also act as signaling molecules in various biological processes.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 18:0 Lyso-PS, detailed experimental protocols for their determination, and a visualization of its known signaling pathway. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the characteristics and functions of this bioactive lipid.

Core Physicochemical Properties

The physicochemical properties of 18:0 Lyso-PS are fundamental to understanding its behavior in biological systems, including its role in membrane dynamics and cell signaling.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 18:0 Lyso-PS.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₇NNaO₉P | [4] |

| Molecular Weight | 547.59 g/mol | [4] |

| Appearance | Solid powder | |

| Solubility | Soluble in a mixture of Chloroform:Methanol:Water (65:25:4) at 5mg/mL and in DMSO at 1mg/mL. It is insoluble in ethanol. | |

| Storage Temperature | -20°C | [5] |

| Critical Micelle Concentration (CMC) | While a specific value for 18:0 Lyso-PS is not readily available in the literature, it is reported to be approximately 10 µM for lysophosphatidylserine in general.[6] For comparison, the CMC of 18:0 Lyso-PC is 0.4 µM.[7][8] | [6] |

| Melting Point | Not explicitly available in the searched literature. | [1] |

| pKa | Not explicitly available in the searched literature. | [9] |

Signaling Pathway

18:0 Lyso-PS has been identified as a signaling molecule that can influence cellular processes. One of the key pathways it is involved in is the enhancement of apoptotic and dying neutrophil clearance by macrophages through the G2A (G protein-coupled receptor 132).[10]

G2A-Mediated Signaling Pathway

dot

Caption: G2A signaling pathway activated by 18:0 Lyso-PS.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of 18:0 Lyso-PS.

Determination of Molecular Weight by Mass Spectrometry

The precise molecular weight of 18:0 Lyso-PS can be determined using high-resolution mass spectrometry.

dot

Caption: Workflow for molecular weight determination by mass spectrometry.

Determination of Solubility

A stepwise procedure is used to determine the solubility of 18:0 Lyso-PS in various solvents.[11]

dot

Caption: Workflow for the determination of solubility.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

The CMC of 18:0 Lyso-PS can be determined by monitoring the fluorescence of pyrene, a hydrophobic probe that partitions into the hydrophobic core of micelles.[12][13][14]

dot

Caption: Workflow for CMC determination using a pyrene fluorescence assay.

References

- 1. Human Metabolome Database: Showing metabocard for LysoPS(18:0/0:0) (HMDB0240606) [hmdb.ca]

- 2. ptfarm.pl [ptfarm.pl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Lysophosphatidylserine Induces MUC5AC Production via the Feedforward Regulation of the TACE-EGFR-ERK Pathway in Airway Epithelial Cells in a Receptor-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Showing Compound PS(18:1(9Z)/18:0) (FDB029005) - FooDB [foodb.ca]

- 10. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]